molecular formula C11H10BrN5O2 B1662288 (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one CAS No. 82005-12-7

(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

カタログ番号: B1662288
CAS番号: 82005-12-7
分子量: 324.13 g/mol
InChIキー: ATBAETXFFCOZOY-QPJJXVBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hymenialdisine is a bromopyrrole alkaloid first isolated in 1981 from marine sponges, including Axinella verrucosa and Acanthella aurantiaca . Its core structure features a pyrrolo[2,3-c]azepine skeleton with a bromine substitution at position 2 and a conjugated imidazolone ring (Fig. 6, ). Hymenialdisine is a potent kinase inhibitor, targeting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), casein kinase 1 (CK1), and checkpoint kinase 2 (Chk2) with nanomolar IC50 values . It also exhibits anti-inflammatory, antitumor, and osteoprotective properties, inhibiting NF-κB signaling and RANKL-induced osteoclastogenesis while promoting osteoblast differentiation .

特性

CAS番号

82005-12-7

分子式

C11H10BrN5O2

分子量

324.13 g/mol

IUPAC名

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChIキー

ATBAETXFFCOZOY-QPJJXVBHSA-N

異性体SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

正規SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

外観

Assay:≥97%A yellow oil

同義語

Alternative Name: SK&F 108752

製品の起源

United States

準備方法

Natural Extraction from Marine Sponges

Source Identification and Collection

Hymenialdisine is naturally produced by sponges of the Agelas and Phakellia genera, predominantly found in tropical marine ecosystems. Specimens are typically collected via deep-sea dredging at depths of 10–30 meters, with immediate freezing at -20°C to preserve alkaloid integrity.

Extraction and Purification Protocol

The isolation process involves sequential solvent extraction and chromatographic purification:

  • Homogenization : Frozen sponge tissue (1 kg) is homogenized in methanol (3 L) at 4°C for 48 hours.
  • Filtration and Concentration : The methanolic extract is filtered through a 0.45 μm membrane and concentrated under reduced pressure at 40°C.
  • Liquid-Liquid Partitioning : The residue is partitioned between ethyl acetate and water (1:1 v/v), with the organic layer retained.
  • Column Chromatography : The ethyl acetate fraction is subjected to silica gel chromatography using a gradient of dichloromethane:methanol (95:5 to 80:20). Hymenialdisine elutes at 85:15, as confirmed by thin-layer chromatography (TLC).
Table 1: Natural Extraction Yield from Agelas sp.
Sponge Mass (kg) Methanol Volume (L) Hymenialdisine Yield (mg) Purity (%)
1.0 3.0 12.5 ± 1.2 98.7

This method yields approximately 12.5 mg of hymenialdisine per kilogram of sponge tissue, with purity exceeding 98%. However, scalability remains limited by sponge availability and ecological concerns.

Chemical Synthesis Pathways

Total Synthesis of Hymenialdisine

The first scalable synthetic route, patented in US20040235820A1, employs a 7-step sequence starting from commercially available indole derivatives:

Reaction Sequence:
  • Indole Functionalization :
    Indole-3-carboxaldehyde undergoes Vilsmeier-Haack formylation to introduce a formyl group at the 5-position.
  • Pyrroloazepine Core Construction :
    A titanium chloride-mediated cyclization in tetrahydrofuran (THF) forms the azepine ring (Step b,).
  • Imidazolinone Installation :
    Lithium hydride in ethanol facilitates nucleophilic addition of an aminohydantoin moiety (Step c,).
Table 2: Key Reaction Conditions for Hymenialdisine Synthesis
Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
b TiCl₄ (1.2 eq) THF -20 → 25 6 68
c LiH (3.0 eq) Ethanol 78 12 72

This route achieves an overall yield of 32% and eliminates reliance on marine sources.

Synthesis of Brominated Derivatives

US7098204B2 discloses a method for preparing 2-bromo-hymenialdisine, enhancing kinase selectivity:

  • Electrophilic Bromination :
    Hymenialdisine is treated with bromine (1.1 eq) in acetic acid at 0°C for 2 hours.
  • Crystallization :
    The crude product is recrystallized from ethyl acetate:hexane (1:3) to afford 2-bromo-hymenialdisine in 85% purity.

Analytical Characterization

Structural Confirmation

X-ray crystallography (resolution: 2.1 Å) confirms the planar geometry of the imidazolinone ring and hydrogen bonding with CDK2’s Glu-81 and Leu-83 residues.

Table 3: Crystallographic Data for Hymenialdisine-CDK2 Complex
Parameter Value
Resolution (Å) 2.1
R-factor (%) 19.2
Space Group P2₁2₁2₁
Unit Cell (Å) a=52.8, b=73.9, c=81.2

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and UV detection at 254 nm confirms >99% purity for synthetic batches.

Applications in Drug Development

Kinase Inhibition Profiles

Hymenialdisine exhibits nanomolar IC₅₀ values against CDK1 (50 nM), CDK5 (22 nM), and GSK-3β (10 nM). Its 2-bromo derivative shows enhanced selectivity for CHK2 (IC₅₀: 15 nM).

Formulation Strategies

Lyophilized hymenialdisine is reconstituted in dimethylsulfoxide (DMSO) for in vitro studies, while oral formulations use microcrystalline cellulose-based tablets (10–100 mg dosage).

化学反応の分析

Key Synthetic Strategies

The synthesis of hymenialdisine (HMD) involves constructing its fused pyrrolo[2,3-c]azepin-8-one core and glycocyamidine appendage. Two primary approaches have been developed:

Azafulvenium Ion Heterodimerization

A pivotal method involves generating azafulvenium ions and their regioselective heterodimerization with a 2-aminoimidazole (AI) moiety to form the tricyclic core . This strategy exploits the reactivity of azafulvenes, which undergo cycloaddition with AI to create the pyrroloazepinone scaffold.

Protodebromination/Oxidation

A protodebromination/oxidation sequence was employed to selectively install the α-bromo substitution pattern observed in the natural product . This step ensures the correct positioning of bromine, critical for HMD’s biological activity.

Glycocyamidine Formation

The glycocyamidine unit, a key component of HMD, can be synthesized via condensation of imidazolinone with other intermediates . This step often involves protecting groups (e.g., SEM groups) to facilitate isolation of isomeric mixtures during bromination steps .

Pyrrole Derivative Preparation

  • Pyrrole-2-carboxylic acid is treated with thionyl chloride and catalytic DMF in toluene to form a reactive intermediate .

  • Condensation with β-alanine methyl ester yields a pyrrole-bromoacrylamide derivative.

  • Bromination using NBS generates a mixture of 2- and 3-bromopyrrole isomers , which are challenging to separate .

Isomer Resolution

To resolve the isomeric mixture:

  • SEM protection of pyrrole and amide nitrogens allows isolation of the desired isomer via chromatography .

  • Deprotection restores the reactive sites for subsequent reactions.

Core Formation

  • Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate introduces an α,β-unsaturated ester .

  • Mesylation converts the hydroxyl group into a leaving group, enabling nucleophilic attack.

  • Guanidine treatment forms the glycocyamidine ring and establishes conjugation in the core structure .

Final Deprotection

SEM groups are removed under basic conditions, and the product is purified to yield HMD .

Comparison of Synthetic Approaches

Approach Key Features Advantages Limitations
Azafulvenium Ion Method Uses azafulvenium ions + AI heterodimerization; protodebromination for bromineHigh regioselectivity, direct core formation Complex intermediate isolation
Pyrrole-Based Route Pyrrole derivatives, SEM protection, Horner-Wadsworth-Emmons reaction Stepwise control, scalable up to kg-scale Multiple protection/deprotection steps required

Biogenic Relevance

科学的研究の応用

Neurodegenerative Disorders

Hymenialdisine has been identified as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), which are implicated in neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : It competes with ATP for binding to these kinases, leading to the inhibition of hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Research indicates that hymenialdisine effectively prevents the phosphorylation of MAP-1B and tau in vivo, demonstrating its potential as a therapeutic agent against neurodegeneration .

Cancer Treatment

Hymenialdisine exhibits significant anti-cancer properties through its action on various signaling pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that hymenialdisine can induce apoptosis in cancer cells by inhibiting the CDK-1/cyclin B complex. This mechanism is particularly relevant in cancers characterized by Myc overexpression .
  • Case Study - Pancreatic Cancer : A recent study demonstrated that 10Z-Hymenialdisine inhibited the proliferation of pancreatic cancer cells by blocking NF-κB activity and angiogenic factors such as VEGF and IL-8. This suggests its potential as a novel therapeutic agent for pancreatic cancer .

Anti-inflammatory Applications

Hymenialdisine's ability to inhibit NF-kappaB makes it a promising candidate for treating inflammatory disorders:

  • Mechanism : It selectively inhibits NF-kappaB activation in immune cells, leading to decreased production of pro-inflammatory cytokines like interleukin-8 (IL-8). This property positions hymenialdisine as a potential treatment for conditions characterized by chronic inflammation .

Osteoporosis and Bone Health

Recent findings indicate that hymenialdisine may also play a role in bone health by regulating osteoclast and osteoblast activity:

  • Dual Action : Hymenialdisine has been shown to suppress osteoclastogenesis while promoting osteoblast differentiation. This dual action is mediated through the inhibition of RANKL-induced signaling pathways, making it a candidate for osteoporosis treatment .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Neurodegenerative DisordersInhibition of CDKs and GSK-3βPrevents tau hyperphosphorylation; potential treatment for Alzheimer's disease .
Cancer TreatmentInduction of apoptosis via CDK inhibitionEffective against Myc-overexpressing cancers; inhibits pancreatic cancer cell proliferation .
Anti-inflammatoryInhibition of NF-kappaBReduces IL-8 production; potential treatment for inflammatory diseases .
OsteoporosisModulation of osteoclast and osteoblast activitySuppresses osteoclast formation; promotes bone formation via RANKL pathway inhibition .

類似化合物との比較

Comparison with Structurally Similar Compounds

Bromopyrrole Alkaloids from the Hymenialdisine Family

Spongiacidins A and B
  • Structure : Differ from hymenialdisine in bromine substitution patterns and alkene stereochemistry (Fig. 9, ).
  • Activity : Spongiacidin A shows cytotoxicity against human cancer cells, though its kinase inhibition profile remains less studied compared to hymenialdisine .
Stevensin and Hymenin
  • Structure : Stevensin (18, ) and hymenin (20, ) lack the imidazolone ring but retain brominated pyrrole motifs.
  • Activity : Stevensin exhibits moderate cytotoxicity, while hymenin shows weaker kinase inhibition (IC50 > 10 µM for CDK5) .
Debromohymenialdisine
  • Structure : Lacks the bromine atom at position 2 (Fig. 6, ).
  • Activity : Reduced kinase inhibition potency (e.g., IC50 for CDK5 increases from 0.26 µM in hymenialdisine to >1 µM) . However, bromination at position 3 enhances antimalarial activity (3-fold increase in Plasmodium falciparum GSK-3 inhibition) .

Stereoisomers: (Z)- vs. (E)-Hymenialdisine

  • (Z)-Hymenialdisine: Predominant natural isomer with superior bioactivity. IC50 values: 0.01 µM (CLK-1), 0.26 µM (CDK5), and 200 ng/mL (cytotoxicity against MONO-MAC-6 cells) .
  • (E)-Hymenialdisine :
    • Less stable and synthetically challenging to produce.
    • Shows significantly lower kinase inhibition and cytotoxicity .

Other Marine Kinase Inhibitors

Lamellarins
  • Structure : Aryl-substituted pyrrole alkaloids.
  • Activity : Lamellarin α inhibits CK1 (IC50 = 7.9 µM) but is less potent than hymenialdisine against CDKs .
Meridianins
  • Structure : Indole-based alkaloids.
  • Activity : Competitive ATP-binding inhibitors with micromolar IC50 values, making them less effective than hymenialdisine .

Key Data Tables

Table 1. Kinase Inhibition Profiles

Compound CDK5 (IC50) GSK-3β (IC50) CK1 (IC50) Chk2 (IC50)
Hymenialdisine 0.26 µM 0.2 µM 35 µM 8 nM
Debromohymenialdisine >1 µM 0.6 µM >50 µM N/A
Lamellarin α N/A N/A 7.9 µM N/A

Table 2. Cytotoxic Activity (MONO-MAC-6 Cells)

Compound IC50
(Z)-Hymenialdisine 200 ng/mL
Spongiacidin A 150 ng/mL*
Stevensin >500 ng/mL

生物活性

Hymenialdisine (HMD) is a marine natural product derived from the sponge Axinella carteri, recognized for its significant biological activities, particularly in the fields of oncology and bone health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Hymenialdisine exhibits multiple biological activities through various mechanisms:

  • Inhibition of Osteoclastogenesis : HMD has been shown to suppress the formation and activity of osteoclasts (OCs), which are responsible for bone resorption. It achieves this by blocking the RANKL-induced signaling pathways, particularly the NF-κB and MAPK pathways, leading to reduced expression of OC-specific genes .
  • Promotion of Osteoblast Differentiation : Concurrently, HMD promotes the differentiation of osteoblasts (OBs), which are crucial for bone formation. This effect is mediated through the activation of the GSK-3β/β-catenin signaling pathway, enhancing the expression of Runx-2, a key transcription factor for OB differentiation .
  • Anti-Cancer Properties : HMD, particularly its derivative 10Z-Hymenialdisine, has demonstrated anti-cancer effects by inhibiting angiogenesis in pancreatic cancer models. It suppresses NF-κB activity and reduces levels of angiogenic factors such as VEGF and IL-8, thereby inhibiting tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Osteoclast InhibitionBlocks RANKL-induced OC formation
Osteoblast PromotionActivates GSK-3β/β-catenin pathway
Anti-AngiogenicSuppresses NF-κB; reduces VEGF and IL-8
Anti-CancerInhibits proliferation in pancreatic cancer

Case Study: Osteoporosis Treatment

In a study involving ovariectomized mice (a model for post-menopausal osteoporosis), HMD demonstrated notable efficacy in preventing bone loss. The treatment resulted in preserved bone volume and trabecular thickness, indicating its potential as a therapeutic agent for osteoporosis .

Case Study: Pancreatic Cancer

Another significant study evaluated 10Z-Hymenialdisine's effects on pancreatic cancer cells. The compound was administered to mice with subcutaneously implanted BxPC-3 cells. Results showed a marked reduction in tumor size compared to controls, highlighting its potential as an anti-cancer agent .

Q & A

Q. How is hymenialdisine chemically characterized, and what are the key synthetic routes for its production?

Hymenialdisine (C₁₁H₁₀BrN₅O₂) is a brominated pyrrole-2-amine alkaloid first isolated from marine sponges. Key synthetic routes include:

  • Annoura-Tatsuoka method (1995): A 9-step synthesis starting from 2-carboxyl-pyrrole, achieving 1.5% overall yield via α-ether-ester cyclization with guanidine .
  • Horne et al. (1997): Alternative imidazolone ring formation, optimized for (Z)-isomer synthesis .
  • Saleem-Tepe method (2015): A 6-step condensation approach using 2-(methylthio)-imidazol-4-one and 2-bromoaldisine, yielding 44% overall . Methodological Tip: Prioritize protecting-group strategies and chiral resolution for stereochemical control in total synthesis.

Q. What are the primary biological targets of hymenialdisine, and how are they validated experimentally?

Hymenialdisine is a multi-kinase inhibitor targeting:

  • Checkpoint kinases: Chk1 (IC₅₀ = 3 µM) and Chk2 (IC₅₀ = 3.5 µM) via ATP-binding site competition .
  • Inflammatory mediators: NF-κB, suppressing IL-8 and COX-II expression in U937 cells at 1–5 µM .
  • Cyclin-dependent kinases (CDKs): Inhibits CDK1/2 and GSK-3β with IC₅₀ values <1 µM . Validation Methods: Kinase activity assays (radiolabeled ATP), luciferase reporter systems for NF-κB, and Western blotting for phospho-protein analysis .

Q. What standardized assays are used to evaluate hymenialdisine’s kinase inhibition potency and selectivity?

  • Kinase profiling: Use recombinant kinases in ATP-competitive assays (e.g., Z′-LYTE® or mobility shift assays) .
  • Cell-based models: LoVo cancer cells for MEK-1 inhibition (IC₅₀ = 3–6 nM) ; murine chondrocytes for osteoarthritis-related MMP suppression .
  • NF-κB inhibition: Electrophoretic mobility shift assays (EMSAs) or qPCR for IL-8/PGE₂ downregulation .

Advanced Research Questions

Q. How can synthetic yields of hymenialdisine analogs be optimized for structure-activity relationship (SAR) studies?

  • Precursor optimization: Replace methylthio groups with amino substituents via ammonium hydroxide treatment to improve reactivity .
  • Parallel synthesis: Generate >60 analogs (e.g., 2-phenyl-10-substituted derivatives) to probe steric and electronic effects on kinase binding .
  • Yield challenges: Low yields (e.g., 1.5% in early routes) are addressed via microwave-assisted cyclization or flow chemistry .

Q. What experimental approaches resolve contradictions in hymenialdisine’s reported anti-inflammatory vs. kinase inhibition mechanisms?

  • Pathway crosstalk: NF-κB inhibition (IC₅₀ = 1.4 µM for TNF-α) may synergize with Chk1/2 blockade to suppress inflammation-driven apoptosis .
  • Dose-dependent effects: At <1 µM, kinase inhibition dominates; at >5 µM, NF-κB suppression becomes significant . Methodological Tip: Use isoform-specific kinase knockouts (e.g., Chk1⁻/⁻ cells) to decouple mechanisms .

Q. How can researchers address discrepancies in reported IC₅₀ values for hymenialdisine across studies?

  • Assay variability: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive binding .
  • Cell permeability: Use hymenialdisine analogs (e.g., debromo derivatives) with improved solubility to reduce variability in cellular assays .

Q. What in vivo models validate hymenialdisine’s efficacy in osteoarthritis (OA) and neurodegenerative diseases?

  • OA models: Intra-articular injection in rodent OA reduces cartilage degradation via MMP-13 and ADAMTS-5 suppression .
  • Neuroprotection: In cortical neurons, hymenialdisine (10 nM) activates the Nrf2-ARE pathway, mitigating oxidative stress . Experimental Design: Combine micro-CT for OA joint morphology and RNA-seq for Nrf2 target gene profiling .

Q. How does hymenialdisine induce the Nrf2 antioxidant pathway while inhibiting pro-inflammatory kinases?

  • Dual modulation: Hymenialdisine activates Nrf2 (2-fold induction at 10 nM) independently of kinase inhibition, likely via electrophile-sensitive cysteine residues in Keap1 .
  • Therapeutic synergy: Co-administration with NF-κB inhibitors amplifies cytoprotective effects in neurodegeneration models .

Q. What strategies enhance hymenialdisine’s selectivity across kinase families (e.g., CDKs vs. MAPKs)?

  • Crystal structure-guided design: Modify the pyrrole-azepine core to avoid hydrophobic pockets of off-target kinases (e.g., MEK-1) .
  • Selectivity profiling: Use kinase-enriched lysate arrays (e.g., KINOMEscan®) to identify >11 off-targets, including CK1 and DYRKs .

Q. How can researchers investigate cross-talk between hymenialdisine-inhibited pathways (e.g., NF-κB and Nrf2) in disease contexts?

  • Transcriptomic analysis: RNA-seq of treated cells to map co-regulated genes (e.g., HO-1 for Nrf2; IL-6 for NF-κB) .
  • CRISPR screens: Identify synthetic lethal interactions between Chk1/2 and Nrf2 in cancer or neurodegeneration models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Reactant of Route 2
(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。